3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide
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Overview
Description
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties. These properties make it a valuable compound in the synthesis of other chemicals and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide typically involves the reaction of p-toluamide with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound. The industrial production methods are designed to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of alkylating agents for cancer treatment due to its ability to interfere with DNA replication.
Biological Studies: The compound is used to study the effects of alkylating agents on cellular processes and DNA damage.
Industrial Applications: It serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Melphalan: An alkylating agent used in cancer treatment, similar in structure to 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide.
Chlorambucil: Another alkylating agent with similar properties and applications.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted alkylation of DNA. Its ability to form stable intermediates and its effectiveness in disrupting DNA processes make it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
21447-85-8 |
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Molecular Formula |
C14H20Cl2N2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-3-17-14(19)12-5-4-11(2)13(10-12)18(8-6-15)9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,19) |
InChI Key |
MEGRETRVTYTRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
Origin of Product |
United States |
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